2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride
Overview
Description
2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group at the 3-position of the pyridine ring and an ethylamine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxy-4-pyridinecarboxaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Dihydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: 2-(3-Hydroxy-pyridin-4-yl)-ethylamine dihydrochloride.
Reduction: 2-(3-Methoxy-piperidin-4-yl)-ethylamine dihydrochloride.
Substitution: 2-(3-Halo-pyridin-4-yl)-ethylamine dihydrochloride.
Scientific Research Applications
2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The methoxy group and ethylamine moiety play crucial roles in its binding affinity and specificity. The compound may also influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxy-pyridin-4-yl)-ethylamine dihydrochloride
- 2-(3-Methoxy-piperidin-4-yl)-ethylamine dihydrochloride
- 2-(3-Halo-pyridin-4-yl)-ethylamine dihydrochloride
Uniqueness
2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Biological Activity
2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various applications in scientific research, particularly focusing on its antimicrobial and anticancer properties.
This compound is characterized by the presence of a pyridine ring and an amine group, which contribute significantly to its reactivity and biological activity. The molecular formula is CHClNO, and its structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related alkaloids have demonstrated moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against different strains, suggesting a potential for therapeutic applications in combating infections .
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Enterococcus faecalis | 8.33 |
Escherichia coli | 13.40 |
Pseudomonas aeruginosa | 11.29 |
Anticancer Activity
The compound also shows promise in cancer research. Preliminary investigations into its cytotoxic effects reveal that it may induce apoptosis in cancer cell lines, particularly in breast cancer (MCF-7) and leukemia cell lines. The IC values observed for related compounds suggest that they can effectively inhibit cell proliferation at low concentrations .
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.63 |
U-937 (Leukemia) | <10 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways, potentially affecting processes like apoptosis and cell proliferation.
- Receptor Binding : Interaction with various receptors could modulate cellular responses, enhancing or inhibiting specific pathways critical for microbial resistance or tumor suppression.
- Cell Signaling Modulation : By influencing signaling cascades, the compound may alter gene expression profiles associated with survival and differentiation.
Case Studies
A study conducted on the effects of similar pyridine derivatives on human cancer cell lines demonstrated that modifications in the chemical structure significantly influenced their biological potency. For example, the introduction of electron-withdrawing groups at specific positions on the aromatic ring enhanced cytotoxicity against MCF-7 cells .
Properties
IUPAC Name |
2-(3-methoxypyridin-4-yl)ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-8-6-10-5-3-7(8)2-4-9;;/h3,5-6H,2,4,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXQLHDKIITSMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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